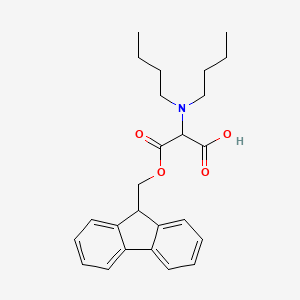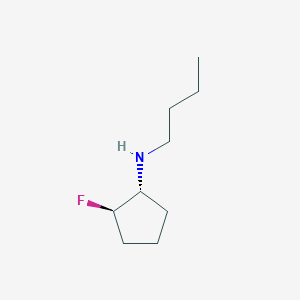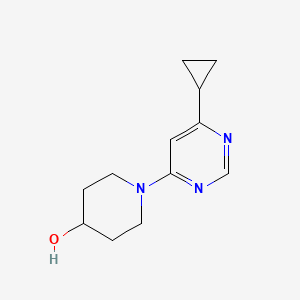
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-butylhexanoic acid
Descripción general
Descripción
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a protective group used in the synthesis of peptides, which is removed during the final steps of synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid . The Fmoc group serves as a protective group for the amino acid during peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, include a molecular weight of 311.34, and it appears as a solid at room temperature .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of Fmoc-Dbg-OH, also known as “2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” or “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-butylhexanoic acid”. However, there is limited specific information available on this compound’s unique applications in scientific research.
Based on the general information about Fmoc-derivatized compounds, they are often used in peptide synthesis due to their stability and efficiency as coupling agents . They can also form self-supporting hydrogels which have potential biomedical applications, such as extracellular matrices for cytotoxicity and cell adhesion assays .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, also known as Fmoc-Dbg-OH, is the amino group of peptides . The compound acts as a protecting group for amines during peptide synthesis .
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amino group of peptides . This interaction protects the amino group from unwanted reactions during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The compound’s presence allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
It is known that the compound is rapidly removed by base . Piperidine is usually preferred for the removal of the compound as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The action of 2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid results in the protection of the amino group during peptide synthesis . This protection allows for the efficient and accurate formation of peptide bonds, contributing to the synthesis of complex peptides .
Action Environment
The action of 2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is influenced by environmental factors such as pH and the presence of bases . The compound is stable under acidic conditions but is rapidly removed by bases . Therefore, the efficacy and stability of the compound can be controlled by adjusting the pH and the presence of bases in the environment .
Propiedades
IUPAC Name |
2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,3-6,15-17H2,1-2H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQORNJHCFWMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211802 | |
| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-butylhexanoic acid | |
CAS RN |
218926-48-8 | |
| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B1485708.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methoxyaniline](/img/structure/B1485709.png)



amine](/img/structure/B1485716.png)

![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)
